![molecular formula C17H24N4O3S2 B2403744 4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether CAS No. 672950-64-0](/img/structure/B2403744.png)
4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether” is a chemical with the molecular formula C17H24N4O3S2 and a molecular weight of 396.53 . It is also known by its CAS number 672950-64-0 .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including an ethyl group, a methylsulfanyl group, a triazol ring, a piperidino group, a sulfonyl group, and a phenyl methyl ether group . These functional groups contribute to the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 603.9±65.0 °C and a predicted density of 1.36±0.1 g/cm3 . Its pKa is predicted to be 2.25±0.10 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
- The compound has been involved in studies related to the synthesis of new derivatives with potential antimicrobial activities. For example, the synthesis of thiosemicarbazide and 1,2,4-triazole derivatives has been explored, leading to the formation of compounds with antimicrobial properties (Łukasz Popiołek et al., 2011).
Potential in Treating Type II Diabetes
- Some derivatives of 1,2,4-triazoles have been synthesized and evaluated for their biological potential, showing promising results as inhibitors of the α-glucosidase enzyme, suggesting potential applications in treating type II diabetes (Aziz ur-Rehman et al., 2018).
Pharmacological Properties
- The compound has been used in the synthesis of new pharmacological agents. For example, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with various agents led to the formation of compounds whose effects on the central nervous system (CNS) in mice were studied (A. Maliszewska-Guz et al., 2005).
Synthesis and Characterization in Organic Chemistry
- Research has been conducted on the synthesis and characterization of these compounds, focusing on their molecular structures and properties. This includes studies on crystal structure and molecular docking studies to understand their interaction with biological targets (R. Ustabaş et al., 2018).
Antifungal and Antibacterial Activities
- Studies have been conducted to explore the antifungal and antibacterial activities of derivatives of 1,2,4-triazoles. These studies aim to develop new antimicrobial agents with potential applications in medicine and agriculture (Bhimagouda S. Patil et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been shown to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
The exact mode of action of the compound is currently unknown. It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways. The specific pathways and their downstream effects are currently under investigation .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have neuroprotective and anti-inflammatory properties .
Propriétés
IUPAC Name |
4-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S2/c1-4-21-16(18-19-17(21)25-3)13-9-11-20(12-10-13)26(22,23)15-7-5-14(24-2)6-8-15/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGBBCJVHVBVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

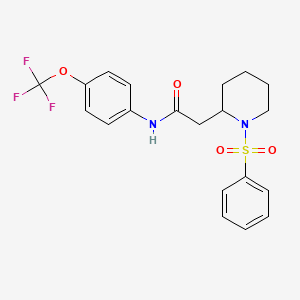
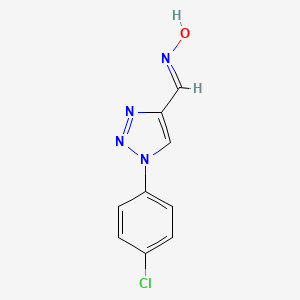
![N-[(1-Hydroxycyclohexyl)methyl]-N-(pyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2403665.png)
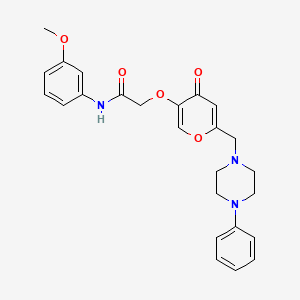
![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)
![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2403673.png)
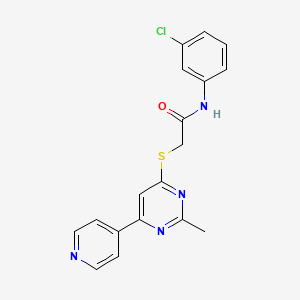

![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)
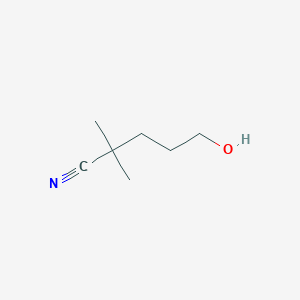
acetate](/img/structure/B2403682.png)
![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)